5-Hydroxydantrolene
CAS No.: 52130-25-3
Cat. No.: VC21340626
Molecular Formula: C14H10N4O6
Molecular Weight: 330.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 52130-25-3 |
---|---|
Molecular Formula | C14H10N4O6 |
Molecular Weight | 330.25 g/mol |
IUPAC Name | 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
Standard InChI | InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+ |
Standard InChI Key | PGORTQZSSAZLCK-VIZOYTHASA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[N+](=O)[O-] |
SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Appearance | Yellow Solid |
Melting Point | 230-232°C |
Chemical Structure and Properties
Structural Characteristics
5-Hydroxydantrolene is structurally characterized as 5-hydroxy-1-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione. This systematic name reflects its chemical composition, featuring a hydroxylated imidazolidine ring connected to a nitrophenyl-furan group via a methylene-amino linkage . The molecular structure contributes to its unique chemical and biological properties, particularly its role as a metabolite of dantrolene.
Property | Description |
---|---|
Physical State | Solid |
Color | Light Yellow to Yellow |
Melting Point | 238-240°C (with decomposition) |
Density | 1.68±0.1 g/cm³ (Predicted) |
Solubility | Slightly soluble in DMSO (with sonication) and methanol |
Recommended Storage | -20°C (freezer) |
Table 2: Physical properties and handling characteristics of 5-hydroxydantrolene
These physical characteristics are crucial considerations for researchers working with the compound, particularly in analytical and quality control settings. The relatively high melting point with decomposition suggests significant molecular stability but also indicates the importance of proper temperature control during analytical procedures involving this compound.
Metabolic Significance
Relationship to Dantrolene
5-Hydroxydantrolene is one of the major metabolites of dantrolene in body fluids, along with an acetylamino metabolite and another metabolite with an unknown structure that appears related to the latter . The compound is formed through hepatic metabolism of dantrolene, most likely by hepatic microsomal enzymes . This metabolic relationship is crucial for understanding the pharmacokinetics and therapeutic efficacy of dantrolene.
Metabolic Pathways
Dantrolene undergoes rapid metabolism to 5-hydroxydantrolene both in vivo and in vitro, as demonstrated in studies with equine liver microsomes . These studies suggest that two distinct enzymes are responsible for the metabolism of dantrolene to 5-hydroxydantrolene, as evidenced by two different Km values observed at high and low substrate concentrations . In addition to hydroxylation, dantrolene may also undergo hydrolysis and subsequent oxidation, forming nitrophenylfuroic acid .
The metabolic pathway involving 5-hydroxydantrolene is an essential aspect of dantrolene's pharmacokinetic profile, influencing the drug's duration of action and elimination pattern. Understanding this metabolic transformation is important for optimizing dantrolene dosing regimens and predicting potential drug interactions.
Pharmacokinetic Considerations
Formation and Elimination Kinetics
The formation of 5-hydroxydantrolene occurs rapidly following dantrolene administration, consistent with the relatively short half-life of the parent compound. Dantrolene has a mean biological half-life of 4-8 hours after intravenous administration and approximately 8.7 hours after oral administration of a 100mg dose . The rapid conversion to 5-hydroxydantrolene contributes to this pharmacokinetic profile.
In pharmacokinetic studies conducted in horses, both dantrolene and its major metabolite 5-hydroxydantrolene were below the limit of detection in plasma and urine by 168 hours post-administration . This indicates complete elimination of both the parent compound and its metabolite within this timeframe, which has implications for detection periods in performance animals and potentially in human patients.
Analytical Detection in Biological Samples
The detection and quantification of 5-hydroxydantrolene in biological samples typically require sensitive analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) has been successfully used to analyze plasma samples for both dantrolene and 5-hydroxydantrolene, allowing for precise pharmacokinetic characterization . These analytical approaches are essential for studying the metabolism of dantrolene and validating theoretical pharmacokinetic models.
Analytical Applications
Use as Reference Standard
5-Hydroxydantrolene serves as a valuable reference standard for analytical method development, method validation, and quality control applications during the synthesis and formulation stages of dantrolene drug development . The availability of well-characterized reference standards for active pharmaceutical ingredients and their metabolites is crucial for ensuring the quality and consistency of pharmaceutical products.
As a reference standard, 5-hydroxydantrolene is used for traceability against pharmacopeial standards such as those in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) . This application underscores the importance of the compound in pharmaceutical quality control and regulatory compliance.
Analytical Challenges
The slight solubility of 5-hydroxydantrolene in common solvents presents analytical challenges that researchers must address when developing methods for its detection and quantification . Specialized techniques, such as sonication to improve dissolution in DMSO, may be necessary for preparing analytical standards and processing biological samples.
5-Hydroxydantrolene represents an important compound in the context of dantrolene pharmacology and pharmaceutical analysis. As a major metabolite of dantrolene, it plays a significant role in the pharmacokinetics and metabolism of this clinically important muscle relaxant. The compound's well-defined chemical and physical properties make it valuable as a reference standard for analytical applications in pharmaceutical development and quality control.
Future research directions might include more detailed characterization of the enzymatic systems responsible for the conversion of dantrolene to 5-hydroxydantrolene, investigation of potential pharmacological activities of this metabolite, and development of improved analytical methods for its detection in complex biological matrices. Additionally, understanding the structure-activity relationships between dantrolene, 5-hydroxydantrolene, and related compounds could potentially lead to the development of improved muscle relaxants with optimized pharmacokinetic profiles.
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